

# Spectroscopic Profile of 8-Fluoroquinoline-3-carboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 8-Fluoroquinoline-3-carboxylic acid

Cat. No.: B1340598

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This technical guide provides a comprehensive overview of the spectroscopic data for **8-fluoroquinoline-3-carboxylic acid**, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry, presenting key analytical data including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to aid in the identification and characterization of this compound.

## Spectroscopic Data Summary

The structural integrity and purity of **8-fluoroquinoline-3-carboxylic acid** can be ascertained through a combination of spectroscopic techniques. While a complete, publicly available dataset for this specific molecule remains elusive in broad searches, the following tables summarize the expected and observed spectral characteristics based on data for analogous compounds and general principles of spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **8-fluoroquinoline-3-carboxylic acid**,  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectra would provide definitive structural information.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **8-Fluoroquinoline-3-carboxylic acid**

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-2	8.9 - 9.2	s	-
H-4	8.3 - 8.6	s	-
H-5	7.8 - 8.1	d	7.5 - 8.5
H-6	7.4 - 7.7	t	7.5 - 8.5
H-7	7.6 - 7.9	dd	8.0 - 9.0, 4.0 - 5.0 (JH-F)
COOH	> 12	br s	-

Note: Predicted values are based on the analysis of similar quinoline and fluoroquinolone structures. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **8-Fluoroquinoline-3-carboxylic acid**

Carbon	Predicted Chemical Shift (ppm)
C-2	150 - 155
C-3	120 - 125
C-4	138 - 142
C-4a	128 - 132
C-5	125 - 129
C-6	128 - 132
C-7	115 - 120 (d, JC-F)
C-8	155 - 160 (d, JC-F)
C-8a	140 - 145
COOH	165 - 170

Note: Predicted values are based on the analysis of similar quinoline and fluoroquinolone structures. The carbon atoms attached to or near the fluorine atom will exhibit splitting (d = doublet) due to C-F coupling.

Table 3: Predicted  $^{19}\text{F}$  NMR Spectroscopic Data for **8-Fluoroquinoline-3-carboxylic acid**

Fluorine	Predicted Chemical Shift (ppm)
8-F	-110 to -130

Note: The chemical shift is referenced to an external standard, typically  $\text{CFCl}_3$ . The exact shift is dependent on the solvent and electronic environment.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **8-fluoroquinoline-3-carboxylic acid** is expected to show characteristic absorption bands for the carboxylic acid and the aromatic quinoline ring system.

Table 4: Characteristic IR Absorption Bands for **8-Fluoroquinoline-3-carboxylic acid**

Functional Group	Vibrational Mode	Expected Wavenumber ( $\text{cm}^{-1}$ )	Intensity
O-H (Carboxylic Acid)	Stretching	2500-3300	Broad, Strong
C-H (Aromatic)	Stretching	3000-3100	Medium
C=O (Carboxylic Acid)	Stretching	1680-1720	Strong
C=C, C=N (Aromatic Rings)	Stretching	1450-1620	Medium to Strong
C-F	Stretching	1100-1250	Strong
O-H (Carboxylic Acid)	Bending	920-950	Broad, Medium

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **8-fluoroquinoline-3-carboxylic acid** ( $C_{10}H_6FNO_2$ ), the molecular weight is 191.16 g/mol .

Table 5: Expected Mass Spectrometry Data for **8-Fluoroquinoline-3-carboxylic acid**

Ion	m/z (Mass-to-Charge Ratio)	Interpretation
$[M+H]^+$	192.04	Protonated molecular ion
$[M]^+$	191.04	Molecular ion
$[M-H_2O]^+$	173.03	Loss of water
$[M-COOH]^+$	146.04	Loss of the carboxylic acid group
$[M-CO_2]^+$	147.05	Loss of carbon dioxide

Note: The fragmentation pattern can vary depending on the ionization technique used.

## Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following sections outline general procedures for NMR, IR, and MS analysis of solid aromatic carboxylic acids like **8-fluoroquinoline-3-carboxylic acid**.

### NMR Spectroscopy

A general protocol for acquiring NMR spectra of quinoline derivatives involves the following steps:

- **Sample Preparation:** Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., DMSO- $d_6$  or  $CDCl_3$ ) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.
- **Data Acquisition:**  $^1H$ ,  $^{13}C$ , and  $^{19}F$  NMR spectra are recorded on a high-field NMR spectrometer. For  $^{13}C$  NMR, proton decoupling is commonly employed to simplify the spectrum.

- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected.

## FT-IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly used.

- **ATR-FTIR:** A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded.
- **KBr Pellet Method:** A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet, which is then placed in the IR beam for analysis.

## Mass Spectrometry

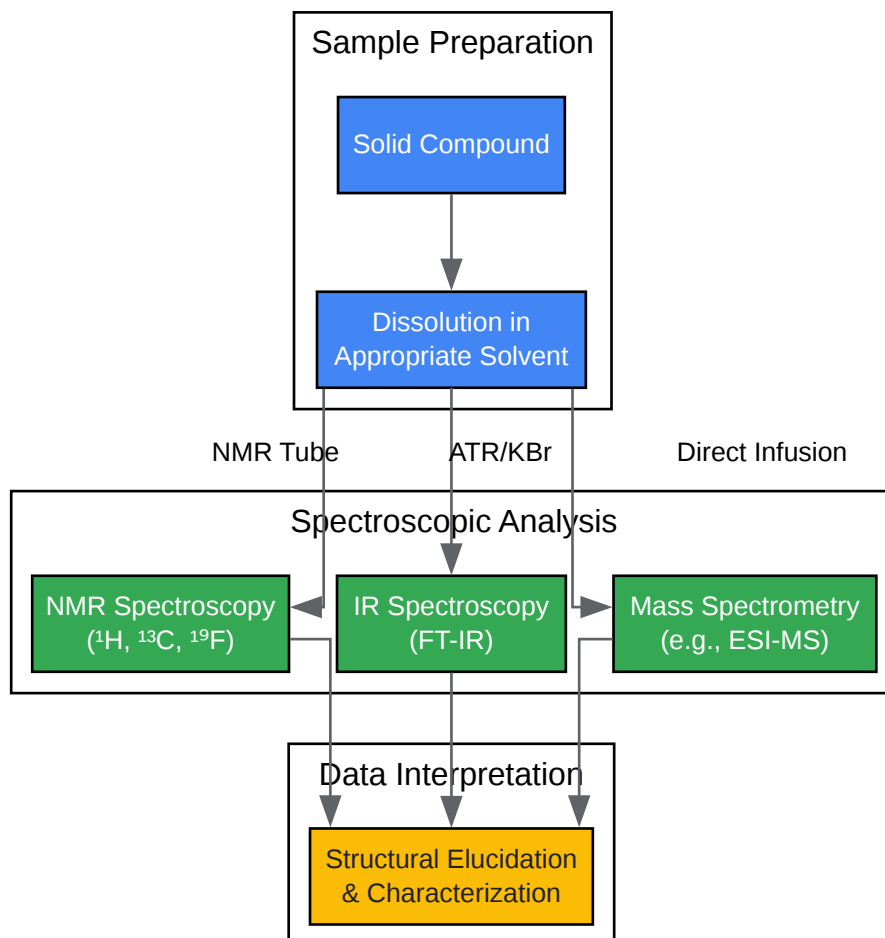
Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like fluoroquinolone carboxylic acids.

- **Sample Preparation:** The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
- **Analysis:** The solution is infused into the mass spectrometer. Data is typically acquired in positive ion mode to observe the protonated molecule  $[M+H]^+$  and its fragments.

## Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound is illustrated below.

## General Workflow for Spectroscopic Analysis



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Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of **8-fluoroquinoline-3-carboxylic acid**. Researchers are encouraged to perform their own analyses to obtain specific data for their samples and to consult specialized spectroscopic databases for further information.

- To cite this document: BenchChem. [Spectroscopic Profile of 8-Fluoroquinoline-3-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1340598#8-fluoroquinoline-3-carboxylic-acid-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b1340598#8-fluoroquinoline-3-carboxylic-acid-spectroscopic-data-nmr-ir-ms)

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